Decahydroisoquinolin-4a-ol

描述

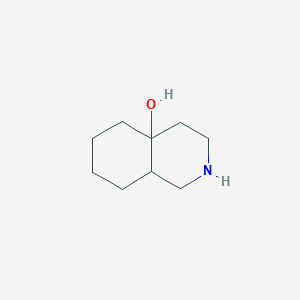

Decahydroisoquinolin-4a-ol (CAS: 2721-61-1) is a saturated bicyclic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is classified as a laboratory chemical and intermediate in chemical synthesis . Its structure consists of a fully hydrogenated isoquinoline backbone with a hydroxyl group at the 4a position, conferring unique physicochemical and biological properties. Key hazards include acute toxicity (oral, Category 4; H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

属性

IUPAC Name |

2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)7-10-6-5-9/h8,10-11H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCPJOSXNCXEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNCC2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Decahydroisoquinolin-4a-ol can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters, such as temperature, pressure, and hydrogen flow rate, further enhances the efficiency of the process .

化学反应分析

Types of Reactions: Decahydroisoquinolin-4a-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: SOCl2, PBr3, inert atmosphere.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines.

Substitution: Halides, ethers.

科学研究应用

Chemistry: Decahydroisoquinolin-4a-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with various biological targets, making them useful in drug discovery and development .

Medicine: this compound and its derivatives have shown promise in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Their ability to modulate neurotransmitter systems and protect neuronal cells makes them potential candidates for therapeutic applications .

Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes .

作用机制

The mechanism of action of decahydroisoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 4a position allows the compound to form hydrogen bonds with active sites, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Decahydroisoquinolin-4a-ol

- Core structure: Fully saturated isoquinoline (10-membered bicyclic system).

- Functional groups : Hydroxyl (-OH) at 4a position.

4-Oxo-1,4-dihydroquinoline Derivatives (e.g., compounds 80–98 from )

- Core structure: Partially unsaturated quinoline (aromatic 6-membered ring fused with a partially saturated ring).

- Functional groups : Ketone (4-oxo group) and ester/carboxylic acid derivatives.

- Key properties : Aromaticity contributes to planar rigidity; ketone/ester groups influence electrophilicity and metabolic stability .

Tetrahydroisoquinoline Derivatives

- Core structure: Partially saturated isoquinoline (one ring saturated).

- Functional groups : Variable substituents (e.g., methyl, phenyl).

- Key properties : Intermediate flexibility and aromaticity; often used in alkaloid synthesis.

Physicochemical Properties

Note: Specific data for this compound (e.g., melting point, logP) are unavailable in the provided evidence .

生物活性

Decahydroisoquinolin-4a-ol is a heterocyclic compound with the molecular formula . It is a derivative of isoquinoline, characterized by a fully saturated ring system and a hydroxyl group at the 4a position. This compound has garnered attention in biological research for its potential therapeutic applications, particularly in neurology and oncology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group at the 4a position facilitates the formation of hydrogen bonds with active sites on proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of target proteins, leading to various biological effects, including:

- Enzyme Inhibition : Compounds derived from this compound have been studied as potential inhibitors of specific enzymes, which may play critical roles in metabolic pathways.

- Receptor Modulation : The compound can act as a modulator for neurotransmitter systems, showing promise in treating neurological disorders.

Therapeutic Potential

Research indicates that this compound and its derivatives may be beneficial in treating several conditions:

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating diseases such as Parkinson’s and Alzheimer’s. Studies suggest that it may protect neuronal cells from degeneration.

- Antimicrobial Properties : Preliminary investigations have shown that derivatives may possess antimicrobial activity, indicating potential applications in infectious disease management.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C9H17NO | Hydroxyl group at 4a position; potential enzyme inhibitors |

| Decahydroisoquinolin-5-ol | C9H17NO | Exhibits significant biological activity; unique properties |

| N-(decahydroisoquinolin-5-yl)propanamide | C12H17ClN | Contains an amide functional group; different activity profile |

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound in vitro. The results indicated that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The mechanism was linked to the modulation of antioxidant enzyme activities.

Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) focused on the inhibition of acetylcholinesterase (AChE) by this compound. The findings demonstrated that the compound exhibited competitive inhibition with an IC50 value of 25 µM, suggesting its potential use in treating Alzheimer’s disease by enhancing cholinergic transmission.

Study 3: Antimicrobial Activity

In a study assessing antimicrobial properties, derivatives of this compound were tested against several bacterial strains. Results showed notable inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。